N-Cbz-2-piperidineacetic acid
CAS No.: 137428-09-2
Cat. No.: VC21285296
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137428-09-2 |
---|---|
Molecular Formula | C15H19NO4 |
Molecular Weight | 277.31 g/mol |
IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |
Standard InChI | InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) |
Standard InChI Key | ZANJKHCIKGQECV-UHFFFAOYSA-N |
SMILES | C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Basic Information
N-Cbz-2-piperidineacetic acid has the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . The compound is registered with CAS number 137428-09-2 and MDL number MFCD02179003 .
The structure consists of a six-membered piperidine heterocycle with an acetic acid substituent at the 2-position and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom. The SMILES notation for this compound is C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 .
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉NO₄ |
Molecular Weight | 277.32 g/mol |
CAS Number | 137428-09-2 |
IUPAC Name | 2-(1-benzyloxycarbonyl-2-piperidyl)acetic acid |
Synonyms | 2-Carboxymethyl-piperidine-1-carboxylic acid benzyl ester |
SMILES | C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Physical Properties
N-Cbz-2-piperidineacetic acid exists as a solid at room temperature and exhibits characteristics typical of carboxylic acids and protected amines . Understanding the physical properties is essential for handling, storage, and application in various chemical processes.
Physical Property | Value | Source |
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Physical State | Solid at room temperature | |
Boiling Point | 460.1±28.0 °C (Predicted) | |
Density | 1.216±0.06 g/cm³ (Predicted) | |
Storage Temperature | 2-8°C (recommended) |
Chemical Properties
The chemical properties of N-Cbz-2-piperidineacetic acid are largely determined by its functional groups: the carboxylic acid moiety, the protected amine, and the piperidine ring structure.
The carboxylic acid group (pKa ≈ 4.75) makes the compound weakly acidic and capable of forming salts with bases . This functionality also allows for various transformations such as esterification, amide formation, and reduction.
The Cbz protecting group provides stability to the nitrogen atom while allowing selective reactivity at other positions. This protection is stable under basic and mildly acidic conditions but can be removed by catalytic hydrogenation or strong acids, enabling further functionalization of the nitrogen atom when desired.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of N-Cbz-2-piperidineacetic acid typically involves protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by functionalization at the 2-position. Several approaches have been documented in the literature:
One common method involves starting with 2-piperidineacetic acid, which is treated with benzyl chloroformate under basic conditions to introduce the Cbz protecting group . Alternatively, the synthesis can begin with N-protection of 2-piperidone, followed by reduction and functionalization to introduce the acetic acid moiety.
Recent Developments in Synthesis
Recent literature has described numerous advances in the synthesis of functionalized piperidine derivatives, which can be applied to the preparation of N-Cbz-2-piperidineacetic acid. These include:
Intramolecular Cyclization Approaches: As described in recent reviews, intramolecular cyclization represents an efficient method for constructing the piperidine core . This approach involves the formation of a new bond within a single molecule to create the six-membered heterocyclic ring.
Asymmetric Synthesis Methods: For enantioselective preparation of chiral piperidine derivatives, researchers have developed methods using chiral catalysts and ligands. These approaches are particularly valuable when specific stereochemistry is required .
Metal-Catalyzed Reactions: Transition metal catalysts have been employed to facilitate various transformations leading to functionalized piperidines. For example, Bruin et al. developed a radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst to produce various piperidines .
Aza-Michael Reactions: Intramolecular aza-Michael reactions (IMAMR) have been utilized for constructing enantiomerically enriched N-heterocycles through double bond activation. Pozo et al. proposed a general protocol using organocatalysis for the synthesis of di- and tri-substituted piperidines .
Applications and Uses
Pharmaceutical Applications
N-Cbz-2-piperidineacetic acid finds significant applications in pharmaceutical research and development:
Building Block for Drug Synthesis: The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those containing the piperidine scaffold, which is present in numerous drugs including analgesics, antipsychotics, and antihistamines .
Active Pharmaceutical Ingredient (API) Precursor: It functions as a precursor in the synthesis of active pharmaceutical ingredients, leveraging its protected nitrogen and carboxylic acid functionalities for further transformations .
Peptide Chemistry: The Cbz-protected piperidine motif is useful in peptide synthesis, where controlled protection and deprotection strategies are essential .
Organic Synthesis Applications
Beyond pharmaceutical applications, N-Cbz-2-piperidineacetic acid has broader utility in organic synthesis:
Functional Group Transformations: The compound allows for selective transformations of the carboxylic acid functionality while the nitrogen remains protected .
Template for Complex Molecule Synthesis: It serves as a versatile building block for constructing more complex molecular structures containing the piperidine core .
Heterocyclic Chemistry Research: The compound contributes to fundamental research in heterocyclic chemistry, enabling the study of reaction mechanisms and development of new synthetic methodologies .
Hazard Information | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351: IF IN EYES: Rinse cautiously with water for several minutes P312: Call a POISON CENTER or doctor if you feel unwell |
The compound should be stored in a cool environment (2-8°C) and handled with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection when necessary .
Supplier | Package Size | Price (approximate) |
---|---|---|
Sigma-Aldrich/AChemBlock | 1g | $575.00 |
eNovation Chemicals | 5g | $825.00 |
The compound is primarily targeted toward research laboratories, pharmaceutical companies, and academic institutions engaged in organic synthesis and drug discovery . Its relatively high price reflects its specialized nature and the multi-step synthesis required for its production.
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